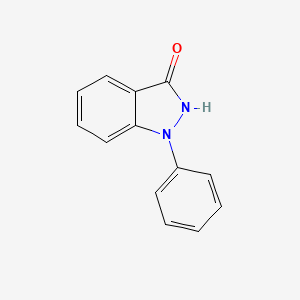

1H-Indazol-3-ol, 1-phenyl-

Description

Overview of Indazole Heterocycles: Historical Context and Fundamental Structural Attributes

Indazole, also known as benzpyrazole, is an aromatic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govresearchgate.netwikipedia.org The pioneering work on indazoles dates back to 1880, with systematic investigations beginning in the early 20th century. researchgate.netthieme-connect.de Unlike many other heterocyclic systems, indazoles are relatively rare in nature, with only a few naturally occurring alkaloids identified, such as nigellicine (B1251354) and nigeglanine. wikipedia.orgpnrjournal.comthieme-connect.de

The fundamental structure of indazole is a ten-π-electron aromatic system. nih.govmdpi.com A key characteristic of the indazole ring is its ability to exhibit annular tautomerism, resulting from the migration of a proton between the two nitrogen atoms. nih.govsci-hub.se This leads to the existence of different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form. thieme-connect.desci-hub.se Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion. wikipedia.org

Table 1: Fundamental Properties of Indazole

| Property | Value |

| Chemical Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol wikipedia.org |

| Melting Point | 147 to 149 °C wikipedia.org |

| Boiling Point | 270 °C wikipedia.org |

| pKa (Indazolium/Indazole) | 1.04 wikipedia.org |

| pKa (Indazole/Indazolate) | 13.86 wikipedia.org |

The Significance of the 1H-Indazol-3-ol Core Structure in Contemporary Organic Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. pnrjournal.com This has led to its incorporation into a wide array of pharmacologically active compounds. nih.govlongdom.org

The 1H-Indazol-3-ol core is particularly significant due to its tautomeric relationship with 1H-indazol-3(2H)-one. thieme-connect.deontosight.ai The equilibrium between these two forms is influenced by the solvent and substitution patterns. For instance, the 3-hydroxy tautomer is the predominant form in dimethyl sulfoxide (B87167) (DMSO), whereas the 3-oxo form is favored in the solid state and protic solvents. thieme-connect.dethieme-connect.de Crucially, the presence of a substituent at the N1 position, as in the case of 1H-Indazol-3-ol, 1-phenyl-, shifts the equilibrium almost entirely toward the 3-hydroxy form. thieme-connect.de This specific core is a valuable synthetic intermediate and has been explored for its potential to inhibit enzymes such as D-amino acid oxidase (DAAO), which is a target in the treatment of schizophrenia. ontosight.ainih.gov

Scope and Academic Research Focus of the Outline for 1H-Indazol-3-ol, 1-phenyl-

This article focuses specifically on the chemical compound 1H-Indazol-3-ol, 1-phenyl-. The academic research interest in this molecule is centered on its synthesis, chemical properties, and its application as a building block for more complex molecules with potential biological activity.

Table 2: Identifiers and Properties of 1H-Indazol-3-ol, 1-phenyl-

| Property | Value / Identifier |

| IUPAC Name | 1-phenyl-1H-indazol-3-ol |

| Synonyms | 1-phenyl-1H-indazol-3(2H)-one, 1-phenyl-2H-indazol-3-one ontosight.ainih.gov |

| CAS Number | 28561-80-0 ontosight.ainih.gov |

| Molecular Formula | C₁₃H₁₀N₂O nih.gov |

| Molecular Weight | 210.23 g/mol nih.gov |

| Tautomerism | Exists in equilibrium, with the N1-phenyl group stabilizing the 1H-indazol-3-ol form. thieme-connect.deontosight.ainih.gov |

The research focus on 1H-Indazol-3-ol, 1-phenyl- includes investigations into its synthetic pathways and its reactivity. sci-hub.seontosight.ai A significant area of study is its use in C-H activation and functionalization reactions, such as the Rh(III)-catalyzed ortho-alkylation to create new derivatives. acs.orgacs.orgnih.gov Furthermore, the compound and its derivatives are explored for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai

Structure

3D Structure

Propriétés

Numéro CAS |

28561-80-0 |

|---|---|

Formule moléculaire |

C13H10N2O |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

1-phenyl-2H-indazol-3-one |

InChI |

InChI=1S/C13H10N2O/c16-13-11-8-4-5-9-12(11)15(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,16) |

Clé InChI |

MTYIBGCJCVRBMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2 |

SMILES canonique |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2 |

Autres numéros CAS |

28561-80-0 |

Origine du produit |

United States |

Reactivity and Chemical Transformations of 1h Indazol 3 Ol, 1 Phenyl

1 1H-Indazol-3-ol and 2H-Indazol-3-one Tautomerism

The compound 1-phenyl-1H-indazol-3-ol exists in a tautomeric equilibrium with its corresponding keto form, 1-phenyl-1H-indazol-3(2H)-one. ontosight.ainih.gov Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is known to exhibit this type of isomerism, referred to as annular tautomerism. sci-hub.se

In the case of 1-phenyl-1H-indazol-3-ol, the equilibrium involves the migration of a proton between the oxygen atom at the 3-position and the nitrogen atom at the 2-position of the indazole core. The two primary tautomeric forms are:

The Hydroxy Form: 1-phenyl-1H-indazol-3-ol, which has an aromatic indazole system.

The Keto Form: 1-phenyl-1H-indazol-3(2H)-one, which features a carbonyl group at the 3-position. ontosight.ai

The position of this equilibrium is not fixed and can be influenced by several factors, including the physical state (solid, liquid, or gas), the solvent, and the nature of substituents on the indazole ring. researchgate.net For the parent indazole molecule, the 1H-tautomer is generally the more stable form. sci-hub.se

2 Experimental and Theoretical Investigations of Tautomeric Preferences

Both experimental techniques and theoretical calculations have been employed to investigate the tautomeric preferences in indazole systems. Studies on indazol-3-ol derivatives have revealed that the position of the substituent on the nitrogen atom is a critical determinant of the predominant tautomeric form. thieme-connect.de

Experimental evidence from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography, has been used to identify the dominant tautomer. researchgate.netthieme-connect.de For 1-substituted indazol-3-ols, such as 1-phenyl-1H-indazol-3-ol, the equilibrium is shifted almost completely toward the 3-hydroxy form (the -ol tautomer). thieme-connect.de This preference is observed in both the solid phase and in solution. thieme-connect.de In contrast, 2-substituted indazol-3-ols are found to exist predominantly in the 3-oxo form (the -one tautomer). thieme-connect.de

Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, corroborate these experimental findings. researchgate.netresearchgate.netnih.gov Calculations of the relative energies of the different tautomers for the parent indazole system and its derivatives consistently show that for N-unsubstituted indazoles, the 1H-tautomer is more stable. sci-hub.se For 1-substituted indazol-3-ols, the aromatic stabilization gained in the 3-hydroxy form makes it energetically more favorable than the corresponding 3-oxo tautomer. thieme-connect.de

The table below summarizes the observed tautomeric preference for 1-phenyl-1H-indazol-3-ol based on findings for N1-substituted indazol-3-ols.

Table 1: Tautomeric Preference for 1-phenyl-1H-indazol-3-ol

| Phase | Predominant Tautomer | Method of Determination | Reference |

| Solid State | 1-phenyl-1H-indazol-3-ol (Hydroxy form) | IR Spectroscopy, X-ray Crystallography | thieme-connect.de |

| In Solution | 1-phenyl-1H-indazol-3-ol (Hydroxy form) | IR Spectroscopy, NMR Spectroscopy | researchgate.netthieme-connect.de |

Derivatives and Structural Analogues of 1h Indazol 3 Ol, 1 Phenyl

N-Substituted Indazol-3-ol Derivatives

N1-Phenyl and Other N-Aryl Derivatives

The presence of a phenyl group at the N1 position is a defining feature of the parent compound. This N-aryl substitution significantly influences the molecule's properties. Research has shown that substituents on the N1-phenyl ring can be varied to fine-tune electronic and steric effects. For instance, the synthesis of succinimide-linked indazol-3-ol derivatives has been achieved through a rhodium(III)-catalyzed reaction of N-aryl indazol-3-ols with maleimides. acs.orgacs.org This process involves the ortho-C–H alkylation on the N-aryl ring, demonstrating a regioselective method to introduce complex side chains. acs.orgacs.org The reaction is tolerant of various functional groups on the N-aryl moiety, including both electron-donating and electron-withdrawing groups. acs.orgnih.gov

The synthesis of N-aryl indazol-3-ols themselves can be accomplished through methods such as the reaction of isatoic anhydride (B1165640) with the corresponding aryl hydrazine (B178648). acs.org Furthermore, copper-promoted Chan-Evans-Lam (CEL) coupling provides an efficient route for the N-arylation of indazol-3-ones, which exist in tautomeric equilibrium with indazol-3-ols. mdpi.comnih.gov This method has been successfully applied to introduce a variety of aryl groups at the N2 position of an N1-protected indazol-3-one, which can subsequently be deprotected. mdpi.comnih.gov The nature of the aryl group, whether it contains electron-donating or electron-withdrawing substituents, can influence the reaction's outcome and yield. mdpi.comnih.gov

Table 1: Examples of N-Aryl Substituted Indazol-3-ol Derivatives

| Derivative | Substituent on N-Aryl Group | Synthetic Method | Reference |

| Succinimide-linked indazol-3-ols | Varies (e.g., linked to drug molecules) | Rh(III)-catalyzed C-H alkylation | acs.orgacs.org |

| N(2)-Aryl-1H-indazol-3(2H)-ones | Varies (e.g., tolyl, nitrophenyl) | Copper-promoted CEL coupling | mdpi.comnih.gov |

| 1-(Quinolin-2-yl)-1H-indazol-3-ol | Quinolinyl group | Reaction of isatoic anhydride with 2-hydrazinoquinoline | acs.org |

N-Alkyl and N-Benzyl Derivatives

Alkylation at the nitrogen atoms of the indazole ring represents another significant class of derivatives. The introduction of alkyl or benzyl (B1604629) groups can alter the compound's lipophilicity and steric profile. 1-Benzyl-1H-indazol-3-ol is a key intermediate in the synthesis of various other derivatives. nih.govboronmolecular.com For example, it can be halogenated at the C3 position, with 1-benzyl-3-iodo-1H-indazole serving as a precursor for further functionalization through reactions like nucleophilic substitution.

The synthesis of N-alkyl and N-benzyl derivatives can be achieved through several routes. One common approach involves the reaction of an appropriate indazole precursor with an alkyl or benzyl halide. The regioselectivity of this alkylation (N1 versus N2) can often be controlled by the reaction conditions. organic-chemistry.org Another method involves the reductive cyclization of N-substituted amides. sci-hub.se The presence of a benzyl group at N1 has been noted as important for certain biological activities in related indazole compounds. austinpublishinggroup.com

Table 2: Selected N-Alkyl and N-Benzyl Derivatives of 1H-Indazol-3-ol

| Compound Name | N1-Substituent | Key Features | Reference |

| 1-Benzyl-1H-indazol-3-ol | Benzyl | Key synthetic intermediate | nih.govboronmolecular.com |

| 1-Benzyl-3-iodo-1H-indazole | Benzyl | Precursor for C3 functionalization | |

| 1-Methyl-1H-indazol-3-ol | Methyl | Synthesized from methylhydrazine and 2-chloro-3,5-dinitrobenzoate | thieme-connect.de |

C-Substituted Indazol-3-ol Derivatives

Functionalization at the C3 Position

The C3 position of the indazole ring is a prime site for introducing a wide range of functional groups, which can significantly impact the molecule's properties and potential applications. chim.it Halogenation, particularly iodination and bromination, at the C3 position is a common strategy to create versatile intermediates for further modifications via cross-coupling reactions. chim.it For instance, 1-benzyl-3-iodo-1H-indazole can undergo Grignard reactions to produce hydroxymethyl derivatives.

Direct C3-functionalization methods are also of great interest. nih.gov A copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been developed to create C3-allyl 1H-indazoles, including those with quaternary stereocenters. nih.gov Furthermore, the synthesis of 1H-indazole-3-carboxylic acid and its derivatives, such as hydrazides, provides a handle for creating a variety of amide-linked structures. jocpr.com These carboxylic acid derivatives can be coupled with various aryl acids to form novel compounds. jocpr.com

The tautomeric nature of indazol-3-ols, existing in equilibrium with indazolin-3-ones, allows for different reaction pathways. For example, N-substituted indazol-3-ols exist predominantly in the 3-hydroxy form, while 2-substituted derivatives favor the 3-oxo form. thieme-connect.de

Table 3: Examples of C3-Functionalized Indazol-3-ol Derivatives

| Functional Group at C3 | Synthetic Approach | Potential Applications | Reference |

| Iodo | Halogenation of 1-benzyl-1H-indazol-3-ol | Intermediate for cross-coupling reactions | |

| Allyl | CuH-catalyzed allylation | Building blocks for complex molecules | nih.gov |

| Carboxylic acid hydrazide | From 1H-indazole-3-carboxylic acid | Synthesis of amide derivatives | jocpr.com |

| Hydroxymethyl | Grignard reaction of 3-iodo derivative | Intermediate in drug development |

Substituents on the Fused Benzenoid Moiety

Modification of the fused benzene (B151609) ring of the indazole core offers another avenue for creating diverse derivatives. The introduction of substituents on this ring can influence the electronic properties of the entire molecule. For example, the synthesis of 5-amino-1H-indazol-3-ol dihydrochloride (B599025) highlights the introduction of an amino group at the C5 position. The presence of nitro groups, such as in 6-nitro-1H-indazole, is also a common modification, often introduced during the synthesis of the indazole ring itself from substituted anilines. thieme-connect.de

The synthesis of these derivatives often starts with appropriately substituted precursors. For instance, the cyclization of 2-methyl-5-nitroaniline (B49896) can yield 6-nitro-1H-indazole. thieme-connect.de The presence of electron-withdrawing groups like nitro or bromo on the benzene ring can be a prerequisite for certain cyclization methods to proceed efficiently. thieme-connect.de These substituents can then be further modified; for example, a nitro group can be reduced to an amino group. sci-hub.se

Table 4: Examples of Substituents on the Fused Benzenoid Moiety

| Substituent and Position | Parent Compound | Synthetic Precursor Example | Reference |

| 5-Amino | 5-Amino-1H-indazol-3-ol | Substituted benzaldehyde/aniline | |

| 6-Nitro | 6-Nitro-1H-indazole | 2-Methyl-5-nitroaniline | thieme-connect.de |

| 6-Bromo | 6-Bromo-1H-indazole | Bromo-substituted aniline | researchgate.net |

| 5-Methoxy | 5-Methoxy-3-iodoindazole | 5-Methoxyindazole | chim.it |

Heterocyclic Ring-Fused Analogues (e.g., Benzoindazoles)

Fusing additional heterocyclic or carbocyclic rings onto the indazole framework leads to the formation of more complex polycyclic systems, such as benzoindazoles. thieme-connect.de These analogues have a significantly different shape and electronic distribution compared to the parent indazole. The synthesis of benzo[f]indazoles, for example, can be achieved through the reaction of 2-acetyl-1,4-naphthoquinones with hydrazines. mdpi.com

These fused systems expand the structural diversity of indazole-based compounds. For example, the synthesis of methyl 1-(4-methoxyphenyl)-1H-benzo[f]indazole-3-carboxylate demonstrates the construction of a benzo-fused indazole with substitutions at both the N1 and C3 positions. nih.gov The formation of these fused rings often involves cyclization reactions starting from precursors that already contain a portion of the additional ring system. thieme-connect.de The study of these analogues is an active area of research, driven by the potential for novel chemical and biological properties. umich.edu

Table 5: Examples of Heterocyclic Ring-Fused Analogues

| Analogue Type | Synthetic Route Example | Key Structural Feature | Reference |

| Benzo[f]indazole | Reaction of 2-acetyl-1,4-naphthoquinone (B15349058) with hydrazines | Fused naphthalene (B1677914) ring system | mdpi.com |

| Benzo[c,d]indazole | Cyclization of specific precursors | Formally aromatic 10π electron system | thieme-connect.de |

| Pyrazolo[4,3-b]pyridines | Direct C3-arylation strategies | Fused pyridine (B92270) ring | researchgate.net |

Exploration of Structure-Reactivity Relationships within Derivative Classes

The reactivity of 1H-Indazol-3-ol, 1-phenyl- and its derivatives is a subject of considerable interest, particularly in the context of carbon-hydrogen (C-H) bond functionalization. Studies involving rhodium(III)-catalyzed C-H alkylation with maleimides have shed light on the electronic and steric effects that govern these transformations.

Electronic Effects of Substituents on the N-Aryl Ring:

Research has demonstrated that the electronic nature of substituents on the N-aryl ring of 1-phenyl-1H-indazol-3-ol derivatives plays a significant role in their reactivity. In Rh(III)-catalyzed C-H alkylation reactions with N-methyl maleimide (B117702), a range of para-substituted N-aryl indazol-3-ols were investigated. The results indicated that both electron-donating and electron-withdrawing groups are well-tolerated, leading to good to excellent yields of the corresponding ortho-alkylated products. acs.orgnih.gov

For instance, derivatives bearing electron-donating groups such as methoxy (B1213986) (p-OMe) and methyl (p-Me) at the para-position of the N-phenyl ring reacted efficiently. acs.orgnih.gov Similarly, substrates with electron-withdrawing groups like trifluoromethyl (p-CF3) and nitro (p-NO2) also proved to be suitable coupling partners, which is noteworthy as such groups can often pose challenges in catalytic C-H functionalization reactions. acs.orgnih.gov

However, the position of the substituent can have a profound impact on reactivity. A meta-nitro-substituted derivative (m-NO2) furnished a significantly lower yield under standard reaction conditions compared to its para-substituted counterpart. acs.orgnih.gov This suggests that while the electronic effect is a key factor, its interplay with the regiochemistry of the substrate is critical. The lower yield in the meta-substituted case could be attributed to altered electronic distribution affecting the acidity of the ortho-C-H bonds or steric hindrance near the reaction center. Interestingly, the yield for the meta-nitro derivative could be substantially improved by modifying the catalytic system, highlighting the tunable nature of these reactions. acs.orgnih.gov

| Substituent (R) on N-Aryl Ring | Electronic Nature | Product Yield (%) | Reference |

|---|---|---|---|

| p-H | Neutral | Good | acs.orgnih.gov |

| p-OMe | Electron-Donating | High | acs.orgnih.gov |

| p-Me | Electron-Donating | High | acs.orgnih.gov |

| p-CF3 | Electron-Withdrawing | Good | acs.orgnih.gov |

| p-NO2 | Electron-Withdrawing | Good | acs.orgnih.gov |

| m-NO2 | Electron-Withdrawing | Low (Standard Conditions) | acs.orgnih.gov |

Steric Effects:

Steric hindrance has been identified as a critical factor influencing the success of C-H alkylation reactions of 1-phenyl-1H-indazol-3-ol derivatives. In studies involving various maleimides, it was observed that sterically hindered maleimides were unsuccessful in the coupling reaction. acs.orgnih.gov This indicates that the steric bulk of the coupling partner can prevent the necessary approach to the catalytic center and the substrate, thereby inhibiting the reaction.

Influence of Substituents on the Indazole Core and N-Substituent:

The structure of the indazole core and the nature of the N1-substituent also exert a significant influence on reactivity. It has been shown that substrates bearing substituents at the C5-position of the indazole ring are viable in C-H alkylation reactions. acs.orgnih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1H-Indazol-3-ol, 1-phenyl- in solution. Through a combination of one-dimensional and multi-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for confirming the molecular skeleton. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the coupling constants (J), in Hertz (Hz), reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the fused benzene (B151609) ring of the indazole core and the N-phenyl substituent. The protons on the indazole ring (H-4, H-5, H-6, and H-7) typically appear in the aromatic region (approximately 7.0-8.0 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling. The five protons of the 1-phenyl group will also resonate in this region, often as a complex multiplet. A broad signal, which may exchange with D₂O, is anticipated for the hydroxyl (-OH) proton of the 1H-indazol-3-ol tautomer or the N-H proton of the 1,2-dihydro-3H-indazol-3-one tautomer. The exact position of this exchangeable proton is highly dependent on the solvent and concentration. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule (unless there is accidental overlap of signals). The carbon atoms of the aromatic rings typically resonate in the range of 110-150 ppm. The C-3 carbon, bonded to the oxygen atom, is of particular diagnostic importance. In the enol form (1H-indazol-3-ol), this carbon would exhibit a chemical shift characteristic of a carbon in an enol system, while in the keto form (indazol-3-one), it would appear at a significantly more downfield position, typical for a carbonyl carbon (~160-170 ppm). researchgate.netscispace.com This difference is a key indicator of the predominant tautomeric form in the given solvent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indazol-3-ol, 1-phenyl-

Note: These are predicted values based on data from analogous structures. Actual experimental values may vary depending on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Indazole C-3 | - | ~155-165 (Tautomer dependent) |

| Indazole C-3a | - | ~135-145 |

| Indazole C-4 | ~7.7-7.9 (d) | ~120-125 |

| Indazole C-5 | ~7.2-7.4 (t) | ~125-130 |

| Indazole C-6 | ~7.4-7.6 (t) | ~120-125 |

| Indazole C-7 | ~7.6-7.8 (d) | ~110-115 |

| Indazole C-7a | - | ~140-150 |

| Phenyl C-1' | - | ~138-142 |

| Phenyl C-2'/C-6' | ~7.6-7.8 (m) | ~120-125 |

| Phenyl C-3'/C-5' | ~7.4-7.6 (m) | ~128-132 |

| Phenyl C-4' | ~7.3-7.5 (m) | ~125-130 |

| OH / NH | Broad, variable | - |

To overcome the limitations of 1D NMR, especially in complex molecules with overlapping signals, and to probe the tautomeric equilibrium more deeply, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. sdsu.eduyoutube.comemerypharma.com

COSY: A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the indazole and phenyl ring systems. emerypharma.com

HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of many carbon resonances. sdsu.edu

HMBC: This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for connecting the phenyl ring to the indazole core via the N1 position. sdsu.edu

¹⁵N NMR Spectroscopy: Given the presence of two nitrogen atoms at the core of the indazole structure, ¹⁵N NMR provides direct insight into their chemical environment. The ¹⁵N chemical shifts are highly sensitive to tautomerism and protonation states. researchgate.netnih.gov For instance, the chemical shift of N-1 versus N-2 would differ significantly between the 1H-indazol-3-ol and the 1-phenyl-1,2-dihydro-3H-indazol-3-one forms, offering a powerful tool for analyzing the tautomeric equilibrium. researchgate.net

Solid-State NMR (ssNMR): Since tautomerism can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state, ssNMR is used to study the compound in its crystalline form. 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can determine which tautomer is present in the solid state, which may differ from the equilibrium observed in solution. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental formula of a compound, as well as structural clues derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high precision (typically to within 5 ppm). This accuracy allows for the calculation of a unique elemental formula. For 1H-Indazol-3-ol, 1-phenyl-, the molecular formula is C₁₃H₁₀N₂O. HRMS would confirm the measured monoisotopic mass corresponds to the calculated exact mass of 210.0793 Da, providing strong evidence for the proposed elemental composition. nih.govnih.gov

Table: HRMS Data for 1H-Indazol-3-ol, 1-phenyl-

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O |

| Calculated Exact Mass | 210.07931 Da |

| Expected Ion ([M+H]⁺) | 211.08659 Da |

| Expected Ion ([M-H]⁻) | 209.07224 Da |

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting pattern of charged fragments is a molecular fingerprint that can be used for structural confirmation. The fragmentation of indazole derivatives is often characterized by cleavage of the heterocyclic ring. researchgate.netresearchgate.net

For 1H-Indazol-3-ol, 1-phenyl-, the molecular ion (M⁺˙) peak would be observed at m/z 210. Key fragmentation pathways would likely involve:

Loss of CO: If the compound exists in the indazol-3-one tautomeric form, a characteristic loss of a carbon monoxide molecule (28 Da) is expected.

Loss of N₂: Cleavage of the pyrazole (B372694) ring can lead to the expulsion of a stable nitrogen molecule (28 Da).

Phenyl Cation: A prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is expected from the cleavage of the N-phenyl bond.

Indazole Core Fragmentation: Further fragmentation of the indazole ring system can lead to various smaller ions. nih.gov

Analysis of these fragmentation pathways helps to piece together the different structural components of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds, providing information about the functional groups present.

The spectra would be highly informative for the tautomeric state. The 1H-indazol-3-ol form would be characterized by:

A broad O-H stretching band around 3200-3600 cm⁻¹.

C=N stretching vibrations in the 1620-1650 cm⁻¹ region.

Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

Aromatic C-H stretching above 3000 cm⁻¹.

Conversely, the 1-phenyl-1,2-dihydro-3H-indazol-3-one form would show:

A sharp N-H stretching band around 3300-3500 cm⁻¹.

A strong C=O (amide/lactam) stretching absorption in the 1660-1700 cm⁻¹ region. mdpi.com

Aromatic C=C and C-H stretching vibrations similar to the enol form.

The presence and relative intensity of the O-H versus N-H bands, and particularly the C=O stretching band, are powerful diagnostics for identifying the dominant tautomer. rsc.org

Interactive Data Table: Expected Key Vibrational Frequencies for Tautomers of 1H-Indazol-3-ol, 1-phenyl-

| Vibrational Mode | Tautomer Form | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 1H-Indazol-3-ol | 3200-3600 (Broad) |

| N-H Stretch | 1-phenyl-1,2-dihydro-3H-indazol-3-one | 3300-3500 (Sharp) |

| Aromatic C-H Stretch | Both | 3000-3100 |

| C=O Stretch | 1-phenyl-1,2-dihydro-3H-indazol-3-one | 1660-1700 (Strong) |

| C=N / C=C Stretches | Both | 1450-1650 |

| C-O Stretch | 1H-Indazol-3-ol | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insights into the electronic structure and the extent of conjugation. For 1H-Indazol-3-ol, 1-phenyl-, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions.

The indazole ring system, fused with a phenyl group, constitutes an extended conjugated system. The π → π* transitions, typically of high intensity, are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within this conjugated framework. These transitions are sensitive to the planarity of the molecule and the nature of substituents. The presence of the phenyl group at the N1 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indazole, due to the extension of the π-conjugated system.

The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are often sensitive to the polarity of the solvent. In polar solvents, hydrogen bonding can stabilize the non-bonding orbitals, leading to a hypsochromic (blue) shift of the n → π* absorption band.

Table 1: Expected UV-Vis Absorption Characteristics for 1H-Indazol-3-ol, 1-phenyl-

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Solvent Effects |

|---|---|---|---|

| π → π* | 250-350 | High | Minor shifts with solvent polarity |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would definitively establish the molecular conformation, bond lengths, bond angles, and intermolecular interactions of 1H-Indazol-3-ol, 1-phenyl- in the solid state.

A single-crystal X-ray diffraction study would first reveal which tautomeric form (the -ol or the -one) is present in the crystalline state. The analysis would provide precise measurements of all bond distances and angles, confirming the geometry of the indazole and phenyl rings. Furthermore, it would elucidate the planarity of the molecule. The dihedral angle between the indazole ring and the phenyl ring at the N1 position is a critical parameter that influences the degree of π-conjugation and, consequently, the electronic properties of the molecule.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. For 1H-Indazol-3-ol, 1-phenyl-, the presence of a hydroxyl group (in the enol form) or an N-H and a carbonyl group (in the keto form) would likely lead to the formation of strong hydrogen bonds, which would significantly influence the crystal packing. Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also anticipated.

Table 2: Illustrative Crystallographic Data for a Related 1-Phenyl-Indazole Derivative

| Parameter | Value |

|---|---|

| Compound Name | (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one nih.gov |

| Chemical Formula | C₂₀H₁₅ClN₂O nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234 (3) |

| b (Å) | 12.3456 (5) |

| c (Å) | 17.8910 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1795.6 (1) |

| Z | 4 |

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations of 1h Indazol 3 Ol, 1 Phenyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to exploring the electronic nature and thermodynamic stability of 1H-Indazol-3-ol, 1-phenyl-. A significant aspect of this compound is its potential for tautomerism, existing in equilibrium between the 1-phenyl-1H-indazol-3-ol (enol) form and the 1-phenyl-1H-indazol-3(2H)-one (keto) form. Computational studies are crucial for determining the relative stability of these tautomers, which can be influenced by the solvent environment. thieme-connect.de Theoretical calculations on related indazole and pyrazole (B372694) systems have shown that while the keto form may be more stable in the solid state, the enol form can be predominant in certain solvents like DMSO. thieme-connect.denih.gov

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. For 1H-Indazol-3-ol, 1-phenyl-, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or TZVP. nih.gov These calculations yield the lowest energy structure by minimizing forces on each atom.

The optimized geometry reveals key structural parameters. For instance, the indazole ring system is largely planar, while the N-phenyl group is typically twisted out of this plane to minimize steric hindrance. The dihedral angle between the indazole and phenyl rings is a critical parameter determined through these calculations. DFT also provides the total electronic energy, which allows for the comparison of the stability of the -ol versus the -one tautomer. The tautomer with the lower calculated energy is predicted to be the more stable form under the conditions of the calculation (e.g., in the gas phase or a specific solvent model).

| Parameter | Calculated Value (Angstrom, Å / Degrees, °) |

| Bond Lengths | |

| O-H | 0.97 Å |

| C3-O | 1.35 Å |

| N1-N2 | 1.38 Å |

| N1-C7a | 1.40 Å |

| N1-C(Phenyl) | 1.44 Å |

| Bond Angles | |

| C3-N2-N1 | 110.5° |

| C(Phenyl)-N1-N2 | 128.0° |

| Dihedral Angle | |

| C(7a)-N(1)-C(Phenyl)-C(Phenyl) | 35.0° |

Note: The data in this table is representative of typical values obtained from DFT/B3LYP calculations for analogous structures and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. nih.gov

For 1H-Indazol-3-ol, 1-phenyl-, DFT calculations show that the HOMO is typically localized over the electron-rich indazole ring system, particularly the pyrazole moiety. In contrast, the LUMO is often distributed across the phenyl ring and the C=N bond of the indazole core. sapub.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.15 eV |

| ELUMO | -1.80 eV |

| Energy Gap (ΔE) | 4.35 eV |

Note: This table contains illustrative energy values typical for similar heterocyclic compounds, calculated using DFT methods.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. For 1H-Indazol-3-ol, 1-phenyl-, these regions are concentrated around the oxygen atom of the hydroxyl group and the N2 atom of the indazole ring.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The most positive potential is typically located on the hydrogen atom of the hydroxyl group.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation and interpretation of experimental spectra.

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.govmdpi.com For reliable results, it is often necessary to use sophisticated functionals (like ωB97XD) and larger basis sets (such as 6-311+G(2d,p)). Furthermore, modeling the solvent environment using methods like the Polarizable Continuum Model (PCM) is often crucial for accurately predicting proton chemical shifts. nih.gov Comparing the calculated shifts to experimental data can confirm assignments and provide insight into the molecule's solution-phase conformation. nih.gov

| Atom | Calculated δ (ppm) | Experimental δ (ppm) (Hypothetical) |

| ¹H NMR | ||

| OH | 9.80 | 9.75 |

| H4 | 7.85 | 7.81 |

| H7 (Phenyl) | 7.65 | 7.62 |

| ¹³C NMR | ||

| C3 | 155.0 | 154.2 |

| C7a | 141.2 | 140.5 |

| C1 (Phenyl) | 139.5 | 138.9 |

Note: The data presented is a representative example of a comparison between GIAO-DFT calculated and hypothetical experimental NMR chemical shifts.

Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated using DFT. These calculations help in the assignment of complex experimental IR spectra. Following geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a list of vibrational modes and their corresponding frequencies. researchgate.net Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (typically ~0.96) for better agreement. sapub.org Key predicted vibrations for 1H-Indazol-3-ol, 1-phenyl- would include the O-H stretching, aromatic C-H stretching, and various C-C and C-N stretching modes within the heterocyclic and phenyl rings.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H stretch | 3650 | 3504 |

| Aromatic C-H stretch | 3150 | 3024 |

| C=N stretch (ring) | 1625 | 1560 |

| C-O stretch | 1280 | 1229 |

Note: This table shows illustrative vibrational frequencies for key functional groups. A scaling factor of 0.96 is applied to the calculated values.

Mechanistic Pathway Elucidation through Computational Modeling

For a given reaction involving 1H-Indazol-3-ol, 1-phenyl-, such as the Rh(III)-catalyzed C-H activation and alkylation, DFT can be used to model the entire reaction mechanism. nih.govnih.gov Researchers can propose a plausible pathway and then calculate the energies of all presumed intermediates and transition states.

A transition state (TS) represents the highest energy point along a specific reaction step. Computationally, a TS is located and confirmed by ensuring it has exactly one imaginary frequency in a vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds).

By connecting the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram plots the relative energy of the system as the reaction progresses. From this profile, the activation energy (the energy difference between the reactant and the highest-energy transition state) can be determined, which identifies the rate-limiting step of the reaction. nih.gov This detailed mechanistic insight is crucial for understanding reaction outcomes and for designing more efficient synthetic protocols.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-phenyl-1H-indazol-3-ol + Catalyst | 0.0 |

| Intermediate 1 | Coordination Complex | -5.2 |

| TS1 | C-H Activation | +18.5 |

| Intermediate 2 | Metallacycle Intermediate | +2.1 |

| TS2 | Migratory Insertion | +12.0 |

| Products | Alkylated Indazole + Catalyst | -15.8 |

Note: The data is a hypothetical energy profile for a plausible catalytic reaction, illustrating the relative energies of key species along the reaction coordinate. The highest energy transition state (TS1) indicates the rate-limiting step.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling, Kinetic Isotope Effects)

Isotopic labeling studies are crucial for elucidating reaction mechanisms, particularly for determining whether a specific bond cleavage is involved in the rate-determining step of a reaction. In the context of 1H-Indazol-3-ol, 1-phenyl-, deuterium labeling has been employed to investigate the mechanism of Rh(III)-catalyzed C-H activation reactions.

In one study, the reaction of 1-phenyl-1H-indazol-3-ol with an N-substituted maleimide (B117702) was performed in the presence of deuterated acetic acid (CD₃CO₂D). acs.org The results showed a complete deuterium exchange (>99% D) at the ortho-position of the phenyl group. This observation indicates that the cleavage of the ortho-C–H bond by the Rh(III) catalyst is a reversible process that occurs before the subsequent insertion of the olefin. acs.org

To further probe the significance of this C-H bond cleavage, an intermolecular kinetic isotope effect (KIE) experiment was conducted. This involved reacting a mixture of 1-phenyl-1H-indazol-3-ol (1a) and its deuterated analog (deuterio-1a) with the coupling partner. The experiment yielded a KIE value (kH/kD) of 1.7. acs.org A primary KIE value greater than 1 suggests that the C-H bond is broken during the rate-determining step of the reaction. The observed value of 1.7 indicates that the C-H activation step is indeed involved in, and may be part of, the rate-determining step of this specific catalytic cycle. acs.org Incomplete deuterium labeling observed in some products was attributed to the compound's enol-keto tautomerization. acs.org

| Experiment Type | Observed kH/kD Value | Indication | Reference |

|---|---|---|---|

| Intermolecular Competition | 1.7 | C–H bond cleavage is involved in the rate-determining step. | acs.org |

Solvation Effects on Electronic and Structural Properties

The local environment created by solvent molecules can significantly influence the electronic and structural properties of a solute like 1H-Indazol-3-ol, 1-phenyl-. While specific computational studies detailing the solvation effects on this exact molecule are not extensively documented, analysis of its parent compound, indazolin-3-one, and related heterocyclic systems provides significant insight into the expected behavior. The tautomeric equilibrium and electronic distribution are particularly sensitive to the solvent's polarity and its ability to form hydrogen bonds.

Computational studies on indazolin-3-one using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have calculated the dipole moments for its different tautomers. researchgate.net The 1H-indazol-3-ol tautomer (1c), which corresponds to the structure of the title compound, has a calculated dipole moment of 2.94 D. In contrast, its keto tautomer (1a) has a much larger dipole moment of 5.48 D. researchgate.net This difference implies that polar solvents would preferentially stabilize the more polar keto tautomer (1a), potentially shifting the tautomeric equilibrium.

The structural properties, such as bond lengths and angles, are also affected by solvation. In a study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-ol, a structurally similar compound, X-ray analysis showed that in the solid state, the molecule exists as hydrogen-bonded dimers of the hydroxy form. nih.gov In nonpolar solvents, these dimeric structures are likely to persist, whereas, in polar aprotic solvents like DMSO, the molecule is expected to exist as monomers due to strong intermolecular hydrogen bonds with the solvent. nih.gov This disruption of dimers and formation of solute-solvent hydrogen bonds would lead to subtle changes in the molecular geometry. For 1-phenyl-1H-indazol-3-ol, polar protic solvents would engage in hydrogen bonding with both the hydroxyl group (as a donor) and the pyrazolic nitrogen atoms (as acceptors), influencing the charge distribution and geometry of the heterocyclic core.

| Tautomer | Structure | Calculated Dipole Moment (D) | Reference |

|---|---|---|---|

| 1,2-dihydro-3H-indazol-3-one (keto) | 1a | 5.48 | researchgate.net |

| 1H-indazol-3-ol (enol/hydroxy) | 1c | 2.94 | researchgate.net |

| 2H-indazol-3-ol (enol/hydroxy) | 1b | 1.72 | researchgate.net |

Tautomeric Preferences and Energy Landscape Analysis

1H-Indazol-3-ol, 1-phenyl- is part of a tautomeric system, existing in equilibrium with its corresponding keto form, 1-phenyl-1,2-dihydro-3H-indazol-3-one. The stability and preference for one tautomer over another are governed by factors including intramolecular stability, substitution, and the surrounding environment (solvent, solid-state packing).

Computational and experimental studies on the parent indazole ring system and closely related pyrazolones consistently show that the hydroxy (-ol) form is energetically favored. researchgate.netnih.gov For the unsubstituted indazolin-3-one, theoretical calculations (B3LYP/6-311++G(d,p)) were performed to determine the relative energies of the possible tautomers in the gas phase. The results indicate that the 1H-indazol-3-ol tautomer (the hydroxy form) is the most stable. researchgate.net The 1,2-dihydro-3H-indazol-3-one (keto) tautomer is calculated to be significantly higher in energy.

This preference for the hydroxy tautomer is also observed experimentally. NMR studies of the parent indazolin-3-one confirm that the 1H-indazol-3-ol form is the predominant species in solution. researchgate.net Similarly, for 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray crystallography confirms the molecule exists exclusively as the 1-phenyl-1H-pyrazol-3-ol tautomer in the solid state. nih.gov In solution, NMR data show it exists predominantly as the hydroxy tautomer in both nonpolar (CDCl₃) and polar (DMSO-d₆) solvents. nih.gov

| Tautomer | Structure | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1H-indazol-3-ol | 1c | 0.00 (Reference) | researchgate.net |

| 2H-indazol-3-ol | 1b | 4.90 | researchgate.net |

| 1,2-dihydro-3H-indazol-3-one | 1a | 7.73 | researchgate.net |

Non Clinical Applications of 1h Indazol 3 Ol, 1 Phenyl and Its Derivatives

Applications in Materials Science

The indazole scaffold, particularly with the introduction of a phenyl group at the 1-position, offers a platform for the design of novel organic materials with tailored electronic and photophysical properties. These characteristics are being explored for applications in organic electronics and advanced polymers.

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While specific research on the direct application of 1H-Indazol-3-ol, 1-phenyl- in commercial OLEDs is not extensively documented, the broader class of indazole derivatives is recognized for its potential in optoelectronic applications. societechimiquedefrance.fr The core indazole structure is a key component in various pharmacologically active compounds and is also being investigated for its utility in materials science. nih.gov The electronic properties of the indazole ring system can be fine-tuned through chemical modifications, making it an attractive candidate for the development of new materials for organic light-emitting diodes and other optoelectronic devices. societechimiquedefrance.fr

Researchers are actively exploring the synthesis of novel heteroaromatics, including indazole derivatives, for optoelectronic applications due to their tunable properties. societechimiquedefrance.fr The development of new synthetic methods allows for the creation of a wide array of functionalized indazoles, which could lead to the discovery of materials with desirable characteristics for use in OLEDs, such as high quantum efficiency and long operational stability. The inherent fluorescence of some indazole derivatives makes them promising candidates for emissive layers in OLEDs.

Advanced Polymer Constituents

The incorporation of 1H-Indazol-3-ol, 1-phenyl- and its derivatives into polymer chains can lead to the development of advanced materials with unique properties. While the direct polymerization of this specific compound is not widely reported, the functional groups present—a hydroxyl group and a reactive N-H bond in the parent indazole—offer potential sites for polymerization or for grafting onto existing polymer backbones.

The synthesis of polymers containing heterocyclic units, such as indazoles, is an area of growing interest for creating materials with enhanced thermal stability, specific electronic properties, or tailored refractive indices. The rigid, aromatic structure of the 1-phenyl-1H-indazol-3-ol moiety could impart desirable characteristics to a polymer, such as increased glass transition temperature and improved mechanical strength. Research into coordination polymers has demonstrated the ability of indazole derivatives to form robust, structured materials. google.com

Ligand Chemistry and Coordination Complexes

The nitrogen atoms within the pyrazole (B372694) ring of the indazole nucleus provide excellent coordination sites for metal ions. This has led to the exploration of 1H-Indazol-3-ol, 1-phenyl- and its derivatives as ligands in catalysis and for the design of novel inorganic materials.

Role in Metal-Catalyzed Organic Reactions

Recent research has highlighted the utility of 1-phenyl-1H-indazol-3-ol as a directing group in transition metal-catalyzed C-H functionalization reactions. For instance, it has been successfully employed in Rhodium(III)-catalyzed reactions with maleimides to synthesize succinimide-linked indazol-3-ol derivatives. In these reactions, the indazole moiety acts as an internal directing group, facilitating the selective activation and functionalization of C-H bonds.

The following table summarizes the key aspects of a Rh(III)-catalyzed C-H alkylation reaction involving 1-phenyl-1H-indazol-3-ol:

| Catalyst System | Reactants | Product Type | Key Feature |

| [RhCp*Cl₂]₂ / AgSbF₆ | 1-phenyl-1H-indazol-3-ol, N-substituted maleimides | Succinimide-linked indazol-3-ols | Site-selective C-H alkylation |

This methodology demonstrates the potential of 1-phenyl-1H-indazol-3-ol to serve as a valuable scaffold for the synthesis of complex organic molecules through metal-catalyzed pathways. The ability to direct reactions to specific positions on the molecule is a significant advantage in synthetic chemistry.

Design of Novel Chelating Systems for Inorganic Materials

The bidentate nature of the indazole core, arising from the two adjacent nitrogen atoms, makes 1H-Indazol-3-ol, 1-phenyl- and its derivatives attractive candidates for the design of chelating ligands for a variety of metal ions. The resulting coordination complexes can exhibit interesting structural, magnetic, and photophysical properties.

The formation of coordination polymers using indazole-based ligands is an active area of research. These materials are constructed from metal ions linked by organic ligands, creating one-, two-, or three-dimensional networks. The specific structure and properties of the resulting coordination polymer are dictated by the coordination geometry of the metal ion and the structure of the organic linker. While research into coordination polymers has utilized adamantane-based indazole derivatives, the principles can be extended to phenyl-substituted indazoles. google.com The ability to form stable complexes with a range of metals opens up possibilities for creating novel materials with applications in areas such as catalysis, gas storage, and sensing.

Analytical Chemistry Applications

The distinct chemical structure of 1H-Indazol-3-ol, 1-phenyl- and its derivatives allows for their detection and quantification using various analytical techniques. While specific applications for the title compound are not extensively detailed, methods developed for structurally similar compounds can provide insights into its potential analytical utility.

For instance, high-performance liquid chromatography (HPLC) methods have been developed for the determination of 1-benzyl-1H-indazol-3-ol, a closely related derivative, in pharmaceutical formulations. nih.gov A typical reverse-phase HPLC method for such a compound might employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com

The development of such analytical methods is crucial for quality control in synthesis and for studying the behavior of these compounds in various systems. The presence of chromophoric groups in 1-phenyl-1H-indazol-3-ol suggests that UV-Vis spectrophotometry could also be a viable technique for its quantification. The general applicability of HPLC for the analysis of indazole derivatives indicates that a robust method for 1H-Indazol-3-ol, 1-phenyl- could be readily developed.

Use as Analytical Standards and Reference Materials

1H-Indazol-3-ol, 1-phenyl-, and its analogs serve as crucial reference materials and analytical standards in various chemical analyses. The availability of such compounds with certified purity is fundamental for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC). For instance, the related compound 1-benzyl-1H-indazol-3-ol is utilized in the HPLC determination of benzydamine in pharmaceutical formulations, underscoring the role of the indazole scaffold in quantitative analysis. sigmaaldrich.com

The precise molecular weight and known chemical properties of these compounds allow for their use in calibrating analytical instruments and in quality control processes. The compound 1H-Indazol-3-ol, 1-phenyl-, possesses a molecular formula of C₁₃H₁₀N₂O and a molecular weight of approximately 210.23 g/mol . nih.gov These fundamental properties, along with its defined structure, make it a suitable reference for the identification and quantification of related indazole-based molecules in various matrices.

Table 1: Physicochemical Properties of 1H-Indazol-3-ol, 1-phenyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol nih.gov |

| IUPAC Name | 1-phenyl-2H-indazol-3-one nih.gov |

Reagents for Specific Chemical Detections

The indazole framework is a key structural motif in the design of specialized chemical reagents for detection and sensing applications, including metal ion sensing and dye formation.

Metal Ion Sensing

Derivatives of indazole have been investigated for their potential in detecting heavy metal ions. The nitrogen atoms within the indazole ring system can act as coordination sites for metal ions. This interaction can lead to a measurable change in the molecule's photophysical properties, such as a "turn-off" fluorescence response upon binding to a specific ion. For example, a pyrazoline-based sensor has been synthesized for the selective detection of Iron (III) ions (Fe³⁺), where the fluorescence emission is quenched upon complexation with the metal ion. researchgate.net While this example uses a pyrazoline structure, the underlying principles of nitrogen-based coordination are applicable to the indazole family.

Dye Formation

Certain indazole derivatives are known to participate in reactions that form colored compounds, making them useful in the synthesis of dyes. thieme-connect.de Specifically, arylazoindazoles, which can be synthesized from indazole precursors, have been utilized as reagents for the determination of specific metal ions, such as vanadium. thieme-connect.de The formation of these azo dyes involves the coupling of a diazonium salt with the indazole ring, resulting in a highly conjugated system that absorbs light in the visible spectrum, thereby producing a distinct color.

Table 2: Applications of Indazole Derivatives in Chemical Detection

| Application | Type of Derivative | Principle of Detection |

|---|---|---|

| Metal Ion Sensing | Pyrazoline-based sensors | Fluorescence quenching upon complexation with metal ions like Fe³⁺. researchgate.net |

Agrochemical Applications

In the field of agriculture, various indazole derivatives have demonstrated potential as active ingredients in agrochemical formulations, particularly as plant growth regulators and herbicides. thieme-connect.de The chemical structure of the indazole ring system is a key determinant of its biological activity in plants.

The mode of action of these compounds as growth regulators is attributed to their ability to interfere with essential biochemical pathways in plants. The specific substitution patterns on the indazole ring can be modified to enhance potency and selectivity for certain plant species. Research in this area focuses on synthesizing new derivatives and screening them for herbicidal activity and growth inhibition properties. thieme-connect.de

The development of indazole-based agrochemicals involves a detailed understanding of structure-activity relationships, aiming to create compounds that are effective at low concentrations while minimizing impact on non-target organisms.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in synthesizing 1-phenyl-1H-indazol-3-ol and its derivatives will increasingly prioritize sustainability and efficiency, moving away from traditional multi-step, resource-intensive methods.

Green Chemistry Approaches: The development of eco-friendly procedures is a paramount trend. hilarispublisher.com Research is expected to focus on adapting visible-light-induced photocatalytic methods, which minimize the need for transition-metal catalysts and harsh reagents, offering a cleaner synthetic route. rsc.orgrsc.org Methodologies using benign catalysts, such as ammonium (B1175870) chloride, in environmentally friendly solvents like ethanol (B145695) or polyethylene (B3416737) glycol, are anticipated to be optimized for this scaffold. organic-chemistry.orgsamipubco.com The paradigm is shifting towards one-pot, multi-component reactions that improve atom economy and reduce waste. hilarispublisher.comorganic-chemistry.org

Continuous Flow Chemistry: The adoption of continuous flow reactors presents a significant opportunity for the synthesis of 1-phenyl-1H-indazol-3-ol. acs.org This technology enables superior control over reaction parameters such as temperature and pressure, leading to enhanced safety, reproducibility, and scalability. acs.orgresearchgate.net Flow chemistry has already proven effective for producing a variety of indazoles, including 3-hydroxy analogues, and its application will likely allow for the rapid, on-demand synthesis of 1-phenyl-1H-indazol-3-ol derivatives in multigram quantities. acs.orgresearchgate.netmdpi.com

Exploration of Underutilized Reactivity Pathways and Site-Selective Transformations

Beyond its core structure, the future of 1-phenyl-1H-indazol-3-ol chemistry lies in the strategic functionalization of its indazole nucleus to create novel derivatives.

C-H Bond Functionalization: A dominant trend is the use of transition-metal-catalyzed C–H activation, a powerful strategy that allows for the direct modification of the indazole core without requiring pre-functionalized starting materials. nih.govunipi.it This approach is highly atom- and step-economical. nih.gov Future research will likely focus on developing catalytic systems (e.g., using rhodium or palladium) for the regioselective introduction of new substituents onto the benzene (B151609) ring portion of the 1-phenyl-1H-indazol-3-ol molecule. rsc.org The C-3 position of the indazole ring, in particular, has been a focus for functionalization in related compounds. chim.itacs.org

Photocatalysis for Site-Selectivity: The convergence of photocatalysis with C-H activation is an emerging frontier. rsc.org Visible-light-mediated reactions can drive unique transformations under mild conditions. rsc.orgresearchgate.net For related indazoles, this has enabled specific modifications, such as fluoroalkylation, at defined positions. rsc.org Future work could explore merging photoredox catalysis with transition metal catalysis to achieve highly enantioselective functionalization of the 1-phenyl-1H-indazol-3-ol scaffold, opening pathways to chiral derivatives with specific biological or material properties. acs.org

Integration of Advanced Computational Tools for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating research and development, enabling the rational design of 1-phenyl-1H-indazol-3-ol derivatives with tailored properties.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) modeling is a key emerging trend for designing compounds with specific biological activities. nih.govresearchgate.net By developing 3D-QSAR models, researchers can correlate the structural features of various indazole derivatives with their functional effects, providing a framework for designing new, more potent molecules based on the 1-phenyl-1H-indazol-3-ol core. nih.govnih.gov

Molecular Simulations: Molecular docking and molecular dynamics (MD) simulations are being used to predict how derivatives might interact with biological targets, such as enzymes. nih.govresearchgate.net These techniques allow for the in silico screening of virtual libraries of 1-phenyl-1H-indazol-3-ol derivatives, prioritizing the most promising candidates for synthesis and experimental testing. biotech-asia.orgscispace.com

Quantum Chemical Calculations: Density Functional Theory (DFT) is expected to play a larger role in elucidating the fundamental electronic properties of 1-phenyl-1H-indazol-3-ol and its potential derivatives. nih.gov DFT calculations can predict geometries, HOMO-LUMO energy gaps, and electrostatic potential maps, offering insights into the molecule's reactivity and suitability for various applications, particularly in material science. nih.gov

Design and Synthesis of Derivatives for Niche Material Science Applications

While heavily researched in medicinal chemistry, the potential of indazole scaffolds in material science is an area ripe for exploration. Future research will likely involve the strategic design of 1-phenyl-1H-indazol-3-ol derivatives for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): A significant emerging trend is the investigation of nitrogen-containing heterocycles as materials for OLEDs. researchgate.net Related structures like carbazole (B46965) and imidazole (B134444) derivatives have been successfully used as fluorescent emitters (particularly for deep-blue light), host materials for phosphorescent emitters, and bipolar charge transport materials. mdpi.comnih.govnih.gov By modifying the 1-phenyl-1H-indazol-3-ol scaffold—for instance, by attaching various chromophores—it may be possible to create novel compounds with desirable properties such as high triplet energy, thermal stability, and specific HOMO-LUMO energy gaps suitable for use in next-generation display and lighting technologies. nih.gov

Synergistic Experimental and Theoretical Approaches in Chemical Research

The future of chemical research on 1-phenyl-1H-indazol-3-ol will be characterized by a close integration of experimental synthesis and computational analysis, creating a powerful feedback loop for discovery and optimization.

Iterative Design-Synthesis-Test Cycles: The most effective research pathway will involve using computational tools to design novel derivatives of 1-phenyl-1H-indazol-3-ol, followed by their efficient synthesis and experimental validation. doi.org The experimental results can then be used to refine the computational models, leading to a more accurate and predictive design process. nih.gov This synergistic approach has been successfully applied in drug discovery for other indazoles, where fragment-based in silico design is coupled with laboratory synthesis and biological testing. pharmablock.com

Rationalizing Reactivity and Properties: Combining experimental observations with theoretical calculations (like DFT) will provide a deeper understanding of reaction mechanisms and structure-property relationships. rsc.org For example, if a new synthetic reaction for modifying 1-phenyl-1H-indazol-3-ol is discovered, computational studies can elucidate the transition states and intermediates, helping to optimize reaction conditions and expand its scope. Similarly, experimental measurements of physical properties can be rationalized and predicted through computational models, guiding the design of materials with specific characteristics. mdpi.comresearchgate.net This integrated strategy ensures that development is not based on trial-and-error but on a foundation of rational, predictive science.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-phenyl-1H-indazol-3-ol derivatives?

The synthesis of indazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling reactions. For example, analogous indole-triazole hybrids (e.g., 3-(2-(4-aryl-1H-triazol-1-yl)ethyl)-1H-indol-5-ol) are synthesized via CuAAC using CuI in PEG-400:DMF solvent under nitrogen, yielding products with ~30–35% efficiency after extraction and column chromatography . Optimization includes solvent selection (e.g., PEG-400 enhances reaction rates) and catalyst loading (1–1.5 eq. CuI). Post-synthesis purification via flash chromatography (70:30 EtOAc:hexanes) is critical to isolate pure crystalline products.

Q. How can researchers confirm the structural integrity of 1-phenyl-1H-indazol-3-ol using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance:

- 1H NMR : Aromatic protons in indazole derivatives typically appear as multiplets in δ 7.1–8.6 ppm, with indazole NH protons near δ 8.6 (s, 1H). Substituent effects (e.g., methoxy groups) shift signals downfield (δ 3.7–3.8 ppm for OCH3) .

- 13C NMR : Carbonyl or aromatic carbons resonate at δ 102–163 ppm, while aliphatic carbons (e.g., CH2 groups) appear at δ 26–55 ppm .

- HRMS : Molecular ion peaks ([M+H]+) are compared with theoretical values (e.g., m/z 335.15 for C18H19N4O2) .

Q. What solvent systems are suitable for solubility testing of 1-phenyl-1H-indazol-3-ol?

Polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) are preferred due to the compound’s aromatic and hydroxyl groups. For column chromatography, mixtures like EtOAc:hexanes (70:30) effectively separate polar impurities . Pre-solubility screening via TLC (Rf ~0.3–0.5 in EtOAc:hexanes) guides solvent selection.

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in 1H-indazol-3-ol derivatives be resolved?

Indazole derivatives exhibit tautomerism between 1H- and 2H- forms. To resolve ambiguity:

- Use 2D NMR (e.g., HSQC, HMBC) to correlate protons with adjacent carbons and confirm bonding patterns.

- Compare experimental data with computed NMR spectra (DFT calculations) .

- Analyze temperature-dependent NMR: Tautomeric equilibria shift at higher temperatures, broadening or splitting peaks .

Q. What strategies mitigate low yields in CuAAC-based syntheses of 1-phenyl-1H-indazol-3-ol analogs?

- Catalyst optimization : Replace CuI with Cu(OAc)2·H2O to reduce side reactions.

- Solvent tuning : Use DMF:H2O (4:1) to stabilize intermediates and improve regioselectivity.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yields by 15–20% .

- Purification : Employ recrystallization (hot EtOAc) after column chromatography to remove Cu residues.

Q. How do substituents on the phenyl ring influence the biological activity of 1-phenyl-1H-indazol-3-ol?

- Electron-withdrawing groups (e.g., -NO2, -CF3) enhance hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors).

- Methoxy groups improve solubility and bioavailability but may reduce metabolic stability.

- Halogen substituents (e.g., -Cl, -Br) increase lipophilicity, enhancing membrane permeability but risking cytotoxicity .

- Quantitative Structure-Activity Relationship (QSAR) models can predict substituent effects using Hammett constants (σ) and π-hydrophobicity parameters.

Q. What computational methods are effective for modeling the reactivity of 1-phenyl-1H-indazol-3-ol in drug design?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding affinities with target proteins (e.g., PARP-1) using AutoDock Vina or Schrödinger Suite.

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations (AMBER/CHARMM force fields) .

Experimental Design & Data Analysis

Q. How can researchers design robust assays to evaluate the antioxidant potential of 1-phenyl-1H-indazol-3-ol?

- DPPH/ABTS assays : Measure radical scavenging activity at λ = 517 nm (DPPH) or 734 nm (ABTS), using Trolox as a standard.

- Cellular assays : Use H2O2-induced oxidative stress in SH-SY5Y cells, quantifying viability via MTT and ROS levels with DCFH-DA .

- Kinetic studies : Determine IC50 values and rate constants (k) for radical quenching.

Q. What statistical approaches resolve inconsistencies in biological activity data across studies?

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fixed/random-effects models).

- Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., substituent effects, assay conditions) to isolate confounding factors.

- Bland-Altman plots : Assess agreement between different assay methodologies .

Methodological Validation

Q. How should researchers validate synthetic protocols for 1-phenyl-1H-indazol-3-ol to ensure reproducibility?

- Control experiments : Repeat reactions with fresh reagents to rule out degradation.

- Cross-lab validation : Collaborate with independent labs to confirm yields and spectral data.

- Benchmarking : Compare results with literature protocols (e.g., CuAAC conditions in vs. ).

- Quality control : Use HPLC (≥98% purity) and Karl Fischer titration (≤0.1% H2O) for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.